molecular formula C15H17F7N2O4 B2706390 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) CAS No. 873433-04-6

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)

Cat. No.: B2706390
CAS No.: 873433-04-6
M. Wt: 422.3
InChI Key: GHFBEMACXFLGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) is a chemical compound with the molecular formula C15H17F7N2O4 and a molecular weight of 422.2953024 . This compound is known for its unique structure, which includes a piperazine ring substituted with a 3-fluorobenzyl group and two trifluoroacetate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) has diverse applications in scientific research, including:

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) typically involves the reaction of 3-fluorobenzyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the bis(trifluoroacetate) salt . The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, or halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The piperazine ring and the fluorobenzyl group play crucial roles in its binding to biological targets, influencing its biological activity. The trifluoroacetate groups enhance its solubility and stability, making it a valuable compound in various applications .

Comparison with Similar Compounds

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) can be compared with other similar compounds, such as:

    1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate): This compound has a methoxy group instead of a fluorine atom, which can lead to different chemical and biological properties.

    1-(4-Fluorobenzyl)piperazine bis(trifluoroacetate): The position of the fluorine atom on the benzyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) lies in its specific substitution pattern and the presence of trifluoroacetate groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2C2HF3O2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;2*3-2(4,5)1(6)7/h1-3,8,13H,4-7,9H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFBEMACXFLGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F7N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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